3-Fluorohexa-2,4-dienedioic acid
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Overview
Description
3-Fluorohexa-2,4-dienedioic acid is an organic compound characterized by the presence of a fluorine atom and two conjugated double bonds within a six-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorohexa-2,4-dienedioic acid can be achieved through various methods. One common approach involves the use of dienedioic acid as a building block via directed Heck-decarboxylate coupling.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and catalysts is often emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluorohexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the double bonds or the carboxylic acid groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products can be further utilized in organic synthesis and materials science .
Scientific Research Applications
3-Fluorohexa-2,4-dienedioic acid has several scientific research applications:
Chemistry: It serves as a useful building block in the synthesis of polyenes and other complex organic molecules.
Biology: The compound’s derivatives have shown promising anticancer activities in leukemia cells.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluorohexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound can undergo directed Heck-decarboxylate coupling, where the carboxylic group acts as a directing group to promote the reaction and control regioselectivity. This mechanism is crucial for its role as a building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-hexa-2,4-dienoic acid: A sorbic acid with trans-double bonds at positions 2 and 4, used as a food preservative.
Trans-trans-muconic acid: Another dienedioic acid used as a building block in organic synthesis.
Uniqueness
3-Fluorohexa-2,4-dienedioic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity compared to other dienedioic acids. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
76799-86-5 |
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Molecular Formula |
C6H5FO4 |
Molecular Weight |
160.10 g/mol |
IUPAC Name |
3-fluorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5FO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11) |
InChI Key |
OZSAECPLLVFZIE-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(=O)O)C(=CC(=O)O)F |
Origin of Product |
United States |
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